molecular formula C18H16N2O5 B2680645 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105250-47-2

2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2680645
CAS No.: 1105250-47-2
M. Wt: 340.335
InChI Key: XRVJIDITPFSGKA-UHFFFAOYSA-N
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Description

2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that combines a pyridopyrimidine core with a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with guanidine to form the pyridopyrimidine core.

Chemical Reactions Analysis

2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one include other pyridopyrimidine derivatives such as palbociclib and dilmapimod. These compounds share the pyridopyrimidine core but differ in their substituent groups, leading to variations in their biological activity and therapeutic potential. The uniqueness of this compound lies in its specific combination of the dimethoxyphenyl and oxoethoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-14-7-6-12(9-15(14)24-2)13(21)11-25-17-10-18(22)20-8-4-3-5-16(20)19-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVJIDITPFSGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC(=O)N3C=CC=CC3=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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